
2-Methyl-4-(oxiran-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(oxiran-2-yl)pyridine: is an organic compound that features a pyridine ring substituted with a methyl group at the second position and an oxirane (epoxide) ring at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with an epoxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of a packed column with a suitable catalyst, such as Raney nickel, can facilitate the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can be reduced to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from reduction reactions.
Substituted Pyridines: Produced via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 2-Methyl-4-(oxiran-2-yl)pyridine is used as a building block in organic synthesis
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a valuable compound for drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and resins .
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(oxiran-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in specific biological effects. The compound’s ability to form stable adducts with nucleophiles is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
2-Methylpyridine: Lacks the epoxide ring, making it less reactive in certain chemical reactions.
4-(Oxiran-2-yl)pyridine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
2-Methyl-4-(oxiran-2-yl)butane: Contains a butane chain instead of a pyridine ring, leading to different applications and reactivity.
Uniqueness: 2-Methyl-4-(oxiran-2-yl)pyridine stands out due to the presence of both a methyl group and an epoxide ring on the pyridine ring. This unique combination enhances its reactivity and versatility in various chemical reactions and applications. The compound’s ability to undergo diverse transformations makes it a valuable tool in synthetic chemistry and industrial processes .
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2-methyl-4-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-6-4-7(2-3-9-6)8-5-10-8/h2-4,8H,5H2,1H3 |
Clave InChI |
PLWUTYDYTIEGKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



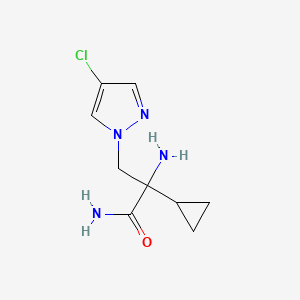

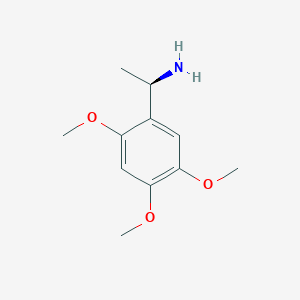
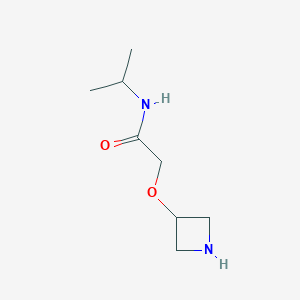
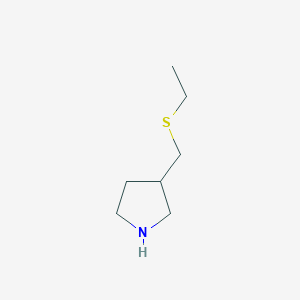


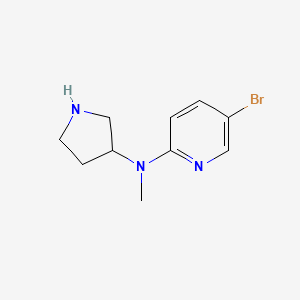
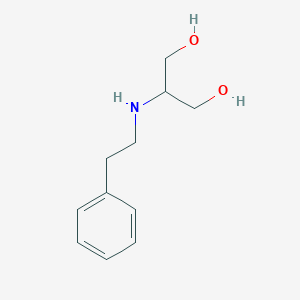
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)



